N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Mechanism of Action
Target of Action
The primary target of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is the G protein-coupled receptor-35 (GPR35) . GPR35 has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases .
Mode of Action
This compound acts as an agonist of GPR35 . It interacts with GPR35, triggering a conformational change that activates the receptor. This activation leads to a series of intracellular events, including the release of G proteins and the initiation of various signaling pathways .
Pharmacokinetics
The physicochemical properties of related compounds suggest that they have good drug-like properties .
Result of Action
The activation of GPR35 by this compound can lead to various molecular and cellular effects. These effects depend on the specific physiological context and can include changes in cell signaling, gene expression, and cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence the compound’s interactions with its target .
Biochemical Analysis
Biochemical Properties
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has been found to interact with G protein-coupled receptor-35 (GPR35), a potential target in the treatment of pain and inflammatory and metabolic diseases .
Cellular Effects
The compound’s interaction with GPR35 suggests that it may have significant effects on various types of cells and cellular processes. GPR35 is known to be involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, this compound could potentially influence these cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GPR35. It acts as an agonist, binding to the receptor and triggering a response . This could involve changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Temporal Effects in Laboratory Settings
Given its stability and resistance to biological degradation , it is likely that the compound exhibits long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound may be involved in metabolic pathways that typically involve carboxylic acids.
Transport and Distribution
Tetrazolate anions, which include this compound, are more soluble in lipids than carboxylic acids, suggesting that they can penetrate more easily through cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves a [2+3] cycloaddition reaction between a nitrile and an azide. One common method involves reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . This reaction yields the tetrazole ring, which can then be further functionalized to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. The use of non-toxic reagents and catalysts, along with efficient extraction and purification techniques, ensures high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro, amine, and substituted tetrazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-tetrazol-5-yl)phenyl)benzamide: Another tetrazole derivative with similar biological activities.
5-Phenyl-1H-tetrazole: A simpler tetrazole compound used in various chemical reactions.
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides: Compounds with antibacterial properties.
Uniqueness
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide stands out due to its specific structure, which allows it to interact with a unique set of molecular targets. Its combination of a tetrazole ring and benzamide moiety provides a versatile platform for further functionalization and application in diverse fields .
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHSPGXUBNSIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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